1-Tosylpyrrole
Description
1-Tosylpyrrole (CAS 17639-64-4), also known as 1-(4-methylphenylsulfonyl)pyrrole, is a substituted pyrrole derivative with the molecular formula C₁₁H₁₁NO₂S and a molecular weight of 221.28 g/mol. It is characterized by a tosyl (p-toluenesulfonyl) group attached to the nitrogen atom of the pyrrole ring. Key properties include:
- Physical State: White crystalline solid .
- Melting Point: 99–102°C .
- Solubility: Sparingly soluble in chloroform and methanol .
- Reactivity: The tosyl group enhances electrophilicity, making it a versatile intermediate in organic synthesis and medicinal chemistry .
- Safety: Classified as an irritant (Xi), requiring precautions to avoid skin/eye contact .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWIEWFMRVJGNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348694 | |
| Record name | 1-Tosylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17639-64-4 | |
| Record name | 1-Tosylpyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17639-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Tosylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-Toluenesulfonyl)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Standard Laboratory Protocol
In a typical procedure, pyrrole (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under inert atmosphere. Triethylamine (Et₃N, 1.2 equiv) is added as a base to scavenge HCl generated during the reaction. Tosyl chloride (1.1 equiv) is introduced dropwise at 0°C, followed by gradual warming to room temperature. After 12–24 hours, the mixture is quenched with water, and the product is extracted with DCM, dried over Na₂SO₄, and purified via silica gel chromatography.
Key Parameters:
Optimization Strategies
-
Base Selection: Substituting Et₃N with stronger bases like NaH or K₂CO₃ accelerates the reaction but may lead to side reactions such as over-sulfonylation.
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Solvent Effects: Polar aprotic solvents (e.g., THF, DMF) increase reaction rates but reduce selectivity due to enhanced solvation of intermediates.
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Stoichiometry: A slight excess of TsCl (1.1–1.2 equiv) ensures complete conversion while minimizing dimerization byproducts.
One-Pot Synthesis via Tosyl-Pyrrol-2-one Intermediates
A novel one-pot methodology developed by Özçelik et al. (2010) enables the synthesis of this compound derivatives at ambient temperature, bypassing the need for cryogenic conditions.
Reaction Mechanism
The process involves in situ generation of a pyrrol-2-one intermediate, which undergoes simultaneous sulfonylation and ring-opening. Tosyl chloride reacts with a preformed pyrrol-2-one derivative in the presence of Et₃N, yielding this compound through a concerted elimination-addition pathway.
Representative Procedure:
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Pyrrol-2-one (1.0 equiv) and TsCl (1.1 equiv) are combined in DCM.
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Et₃N (1.5 equiv) is added dropwise at 25°C.
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The reaction is stirred for 6–8 hours, followed by standard workup.
Advantages:
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Eliminates multi-step purification
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Compatible with electron-deficient pyrrole derivatives
Industrial-Scale Production Techniques
While laboratory methods prioritize selectivity, industrial synthesis emphasizes cost-efficiency and scalability. Continuous flow reactors and catalytic systems are employed to enhance throughput.
Continuous Flow Tosylation
A patent by EP0396937A2 describes a scalable approach using a tubular reactor system:
| Parameter | Value |
|---|---|
| Residence Time | 30–60 minutes |
| Temperature | 60–80°C |
| Catalyst | LiBr (5 mol%) |
| Solvent | 2-Methoxyethanol |
| Yield | 75–80% |
This method reduces side product formation through precise temperature control and rapid mixing, achieving higher reproducibility compared to batch processes.
Solvent Recycling
Industrial protocols often integrate solvent recovery systems. For example, 2-methoxyethanol is distilled and reused, reducing waste generation by 40%.
Synthesis of Substituted 1-Tosylpyrroles
Functionalization of the pyrrole ring prior to tosylation enables access to diverse derivatives. The RSC protocol outlines a method for synthesizing 1-Tosyl-1H-pyrrole-2-carbaldehyde:
Directed Ortho-Metalation
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Pyrrole-2-carbaldehyde (1.0 equiv) is treated with LDA (2.0 equiv) at -78°C in THF.
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Tosyl chloride (1.1 equiv) is added, followed by warming to 0°C.
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After 1 hour, the mixture is quenched with NH₄Cl, yielding the aldehyde-functionalized product (85% yield).
Applications:
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Intermediate for anticancer agents (e.g., tubulin polymerization inhibitors)
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Substrate for Suzuki-Miyaura cross-coupling reactions
Comparative Analysis of Methods
| Method | Yield (%) | Temperature Range | Scalability | Key Advantage |
|---|---|---|---|---|
| Classic Tosylation | 70–85 | 0°C → RT | Moderate | High purity |
| One-Pot Synthesis | 40–65 | 25°C | High | Simplified workflow |
| Continuous Flow | 75–80 | 60–80°C | Industrial | High throughput |
| Directed Metalation | 85 | -78°C → 0°C | Low | Functional group tolerance |
Challenges and Mitigation Strategies
Byproduct Formation
Purification Difficulties
-
Silica gel chromatography remains the gold standard, though industrial setups prefer crystallization from ethanol/water mixtures (purity >98%).
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
1-Tosylpyrrole undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other substituents under appropriate conditions.
Oxidation Reactions: The pyrrole ring can be oxidized to form different products.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrrole derivatives, while oxidation can produce pyrrole-2-carboxylic acid .
Scientific Research Applications
1-Tosylpyrrole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Tosylpyrrole involves its chemical interactions and binding properties. For instance, the compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. Its ability to undergo further chemical transformations makes it valuable in the synthesis of more complex molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The substitution pattern on the pyrrole ring significantly influences reactivity and biological activity. Below is a comparative analysis of structurally related compounds:
Pharmacological Potential
- This compound Derivatives: Used to synthesize pyrrolinones and oxazepines with antimicrobial or antitumor properties (e.g., 5-p-Tolyl-1,2,3,3a-tetrahydrobenzo[e]pyrrolo[2,1-b][1,3]oxazepin-10(5H)-one) .
- 1-Phenyl-3-tosyl-1H-pyrrole : Demonstrated cytotoxicity against human cancer cell lines (e.g., HepG2) at micromolar concentrations .
Biological Activity
1-Tosylpyrrole is a pyrrole derivative that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Synthesis
This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) at the nitrogen of the pyrrole ring. It can be synthesized through electrophilic aromatic substitution, typically involving tosyl chloride and pyrrole under various conditions. The synthesis can yield different isomers, which may exhibit distinct biological properties.
Antibacterial Properties
Research indicates that this compound and its derivatives possess significant antibacterial properties. A study highlighted the effectiveness of various sulfonyl pyrroles against a range of bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.
Anticancer Activity
Several derivatives of this compound have been investigated for their anticancer properties. For instance, compounds derived from this compound have shown inhibition of tubulin polymerization, which is crucial for cancer cell division. A notable study reported that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound Derivative A | 2.5 | HeLa |
| This compound Derivative B | 3.0 | MCF-7 |
| This compound Derivative C | 4.5 | A549 |
Antimalarial Activity
Recent investigations into the antimalarial potential of pyrrole derivatives have shown promising results. A structure-activity relationship (SAR) study indicated that modifications to the pyrrole ring could enhance activity against Plasmodium falciparum, the parasite responsible for malaria. Compounds with specific substituents exhibited low nanomolar IC50 values against various strains while maintaining favorable selectivity indices.
The biological activity of this compound is attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The tosyl group enhances the compound's electrophilic character, allowing it to form covalent bonds with nucleophilic sites in target proteins, leading to functional inhibition.
Case Studies
- Antibacterial Efficacy : A study conducted on a series of tosyl-pyrrole derivatives demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds achieving MIC values below 10 µg/mL.
- Anticancer Potential : In vitro assays revealed that certain derivatives caused significant apoptosis in cancer cells through mitochondrial pathway activation, evidenced by increased levels of cytochrome c in the cytoplasm.
- Antimalarial Activity : In vivo studies using murine models indicated that selected pyrrole derivatives provided significant protection against malaria infection, highlighting their potential as therapeutic agents.
Q & A
Q. How can researchers optimize the synthesis of 1-Tosylpyrrole to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Vary solvents (e.g., chloroform, methanol) and temperatures, as solubility data indicates polar aprotic solvents enhance reactivity .
- Characterization : Use NMR (e.g., H and C) to confirm the tosyl group’s presence (δ ~7.7 ppm for aromatic protons) and GC-MS to assess purity. Cross-reference with lit. mp (99–102°C) .
- Workup : Employ recrystallization in methanol for purification, given its moderate solubility in this solvent .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Risk Phrase: R36/37/38) .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as vapor pressure data (3.71E-05 mmHg at 25°C) suggests low volatility but potential aerosol exposure .
- Storage : Seal in dry, airtight containers at room temperature to prevent degradation .
Q. How should researchers characterize this compound’s chemical stability under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Perform TGA to monitor decomposition at elevated temperatures (lit. bp ~377°C) .
- Photostability : Expose samples to UV light (254–365 nm) and analyze via HPLC for byproduct formation.
- Hydrolytic Stability : Test in aqueous buffers (pH 3–10) and track sulfonamide bond integrity via FTIR (S=O stretching ~1350–1150 cm) .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying this compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Catalytic Screening : Test Pd-, Cu-, or Ni-based catalysts in Suzuki-Miyaura couplings. Monitor regioselectivity via H NMR and DFT calculations (e.g., HOMO-LUMO analysis) to predict reactive sites .
- Kinetic Studies : Use stopped-flow techniques to measure reaction rates under varying ligand/co-solvent conditions.
- Contradiction Resolution : If unexpected products arise, employ HRMS and X-ray crystallography to confirm structures .
Q. How can computational modeling enhance the design of this compound derivatives for targeted applications?
Methodological Answer:
- QSAR Studies : Build models using descriptors like logP (predicted -8.34) and molecular weight (221.28 g/mol) to predict bioactivity or solubility .
- Docking Simulations : Target enzymes (e.g., cytochrome P450) using NIST-referenced conformational data to optimize binding affinity .
- Validation : Compare computational predictions with experimental results (e.g., IC assays) to refine models .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Meta-Analysis : Apply PRISMA guidelines to systematically review literature, excluding non-peer-reviewed sources (e.g., ) .
- Experimental Replication : Reproduce key studies using standardized protocols (e.g., fixed cell lines, consistent assay temperatures) .
- Data Triangulation : Combine in vitro, in silico, and in vivo results to identify confounding variables (e.g., impurity-driven false positives) .
Methodological Frameworks
- Research Design : Align objectives with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure questions address gaps in sulfonamide chemistry .
- Data Reporting : Follow Beilstein Journal guidelines for experimental details (e.g., supplementary files for >5 compounds) to enhance reproducibility .
- Ethical Compliance : Document safety protocols per TCI America’s SDS and institutional review boards, especially for interdisciplinary studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
